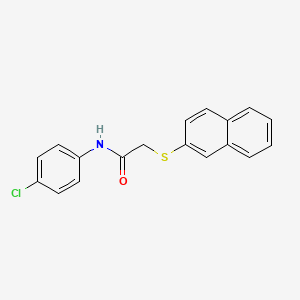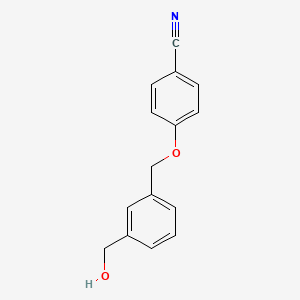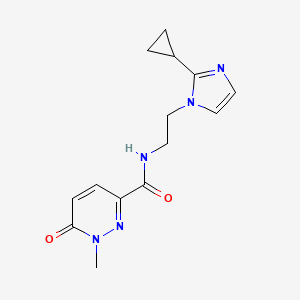
4-Phenyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1H-pyrazole-3-carboxamide is a compound with the CAS Number: 844443-61-4 . It has a molecular weight of 187.2 . This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of pyrazole compounds, including this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A good yield of 3,5 substituted -(phenyl-styryl& phenyl-furan) -1H pyrazole carboxamide derivatives were achieved .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI Code is 1S/C10H9N3O/c11-10(14)9-8(6-12-13-9)7-4-2-1-3-5-7/h1-6H, (H2,11,14) (H,12,13) .Chemical Reactions Analysis
Pyrazole compounds, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 187.2 and a chemical formula of C10H9N3O .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Mechanisms
4-Phenyl-1H-pyrazole-3-carboxamide and its derivatives are pivotal in various chemical synthesis processes. For instance, Yıldırım, Kandemirli, and Demir (2005) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reactions with diamines, providing insights into the mechanism of these reactions (Yıldırım, Kandemirli, & Demir, 2005). Similarly, experimental and theoretical studies on the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid highlighted the versatility of these compounds in forming various derivatives (Yıldırım & Kandemirli, 2006).
Biological and Environmental Applications
The derivatives of this compound have shown potential in biological and environmental applications. Zamani et al. (2009) developed a chromium(III) membrane sensor using 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a carrier, demonstrating its utility in detecting Cr3+ ions in biological and environmental samples (Zamani et al., 2009). This indicates the compound's role in environmental monitoring and public health.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of this compound derivatives have been extensively studied. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives with potent activity against various strains of Staphylococcus aureus, indicating their potential as antimicrobial agents (Pitucha et al., 2011). Additionally, Du et al. (2015) explored the antifungal activity of novel pyrazole carboxamide derivatives, providing insights into their potential applications in agriculture (Du et al., 2015).
Synthesis of Polyfunctionalized Heterocyclic Compounds
El‐Mekabaty (2014) reviewed the chemical reactivity of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide as a building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest. This highlights the compound's significance in medicinal chemistry (El‐Mekabaty, 2014).
Potential in Pesticide Development
Research by Zhao et al. (2017) on pyrazole carboxamide derivatives revealed their application in developing nematocidal agents, offering alternatives in pest control strategies (Zhao et al., 2017).
Safety and Hazards
Zukünftige Richtungen
The future directions for 4-Phenyl-1H-pyrazole-3-carboxamide could involve further exploration of its synthesis techniques and biological activity . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . Therefore, there is potential for more research in this area.
Wirkmechanismus
Target of Action
The primary target of 4-Phenyl-1H-pyrazole-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for anticancer therapies .
Mode of Action
This inhibition could potentially disrupt the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 by this compound would primarily affect the cell cycle, particularly the transition from the G1 phase to the S phase . This could lead to the inhibition of DNA replication and cell division, potentially resulting in cell death or senescence .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of this compound are crucial for its bioavailability and efficacy
Result of Action
The primary result of the action of this compound is the inhibition of CDK2, leading to cell cycle arrest . This could potentially result in the death or senescence of cancer cells, making this compound a potential candidate for anticancer therapies .
Biochemische Analyse
Biochemical Properties
This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Molecular Mechanism
It is known that pyrazoles can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Eigenschaften
IUPAC Name |
4-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)9-8(6-12-13-9)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAFFECRPNKCLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2398062.png)
![Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylate](/img/structure/B2398065.png)
![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2398067.png)


![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2398072.png)

![7-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2398074.png)
![7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398075.png)
![1-ethyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2398076.png)
![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)

![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)